molecular formula C16H20N2 B11869633 3-(1-Isopropylpyrrolidin-2-yl)quinoline

3-(1-Isopropylpyrrolidin-2-yl)quinoline

Cat. No.: B11869633
M. Wt: 240.34 g/mol
InChI Key: ISVVHSDJIYIBQN-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Microwave-assisted synthesis and the use of ionic liquids as solvents are some of the modern techniques used to achieve greener and more efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced quinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isopropylpyrrolidin-2-yl)quinoline is unique due to the presence of the isopropylpyrrolidine moiety, which imparts distinct steric and electronic properties. This structural feature can enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

3-(1-propan-2-ylpyrrolidin-2-yl)quinoline

InChI

InChI=1S/C16H20N2/c1-12(2)18-9-5-8-16(18)14-10-13-6-3-4-7-15(13)17-11-14/h3-4,6-7,10-12,16H,5,8-9H2,1-2H3

InChI Key

ISVVHSDJIYIBQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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